

recombinant DNA technology insulin degludec development

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Compound Focus: Insulin Degludec

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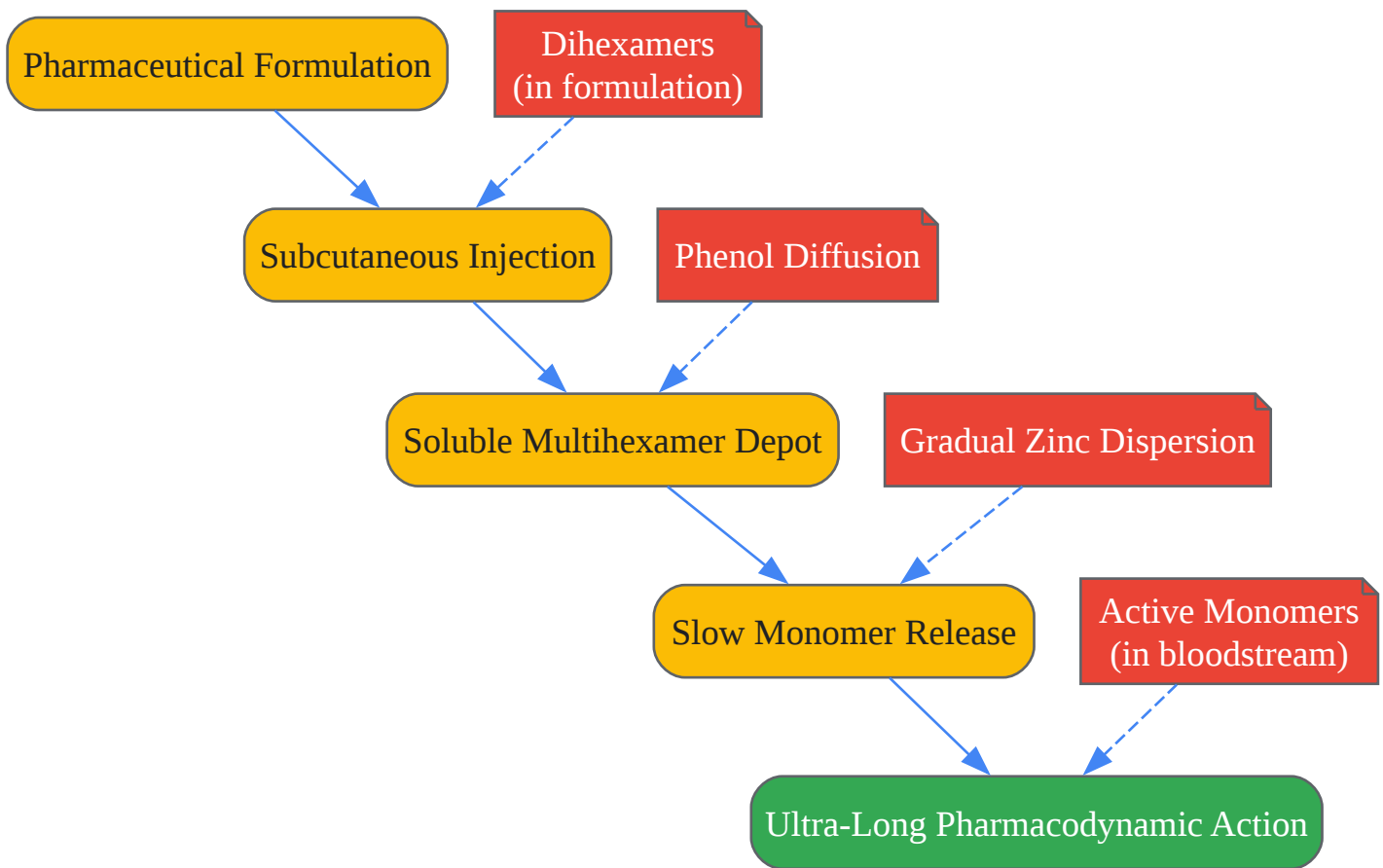
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Molecular Engineering & Mechanism of Protraction

Insulin degludec is a basal insulin analogue designed to address the limitations of previous long-acting insulins, such as a duration of action of less than 24 hours and significant pharmacokinetic variability [1] [2].

- **Structural Modifications:** The molecule is derived from human insulin through a two-key modification using recombinant DNA technology [3] [2]:
 - **Deletion of Threonine B30:** The amino acid threonine at position B30 of the human insulin B-chain is removed.
 - **Acylation of Lysine B29:** A hexadecanedioic acid (a 16-carbon fatty diacid) is attached to the lysine at position B29 via a gamma-L-glutamic acid linker [4] [5].
- **Mechanism of Ultra-Long Action:** These structural changes enable a unique mechanism of protraction. In the pharmaceutical formulation, **insulin degludec** exists as dihexamers stabilized by phenol and zinc [1] [2]. After subcutaneous injection, the phenol rapidly diffuses away, causing the dihexamers to self-associate into soluble **multihexamer chains** [3] [1]. This creates a subcutaneous depot. The slow, continuous dissociation of multihexamers into monomers, driven by the gradual dispersion of zinc, results in a slow and steady release of **insulin degludec** into the bloodstream [1] [2]. The attached fatty acid side chain also contributes to prolonging the action by facilitating reversible binding to albumin in the circulation [2].

The following diagram illustrates this unique mechanism of action.



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Figure 1: The mechanism of protraction for **insulin degludec**, from injection to sustained action.

Pharmacokinetic & Pharmacodynamic Profile

The unique mechanism of action translates into distinct and favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.

- **Steady State and Half-life:** **Insulin degludec** reaches steady-state concentrations in the plasma within 2 to 3 days of once-daily administration [1] [2]. Its half-life is reported to be over 25 hours, which is approximately twice as long as that of insulin glargine [1] [2].
- **Duration of Action:** The duration of action exceeds 42 hours, supporting once-daily dosing with flexibility in dosing time [1] [4].
- **Low Variability:** A key characteristic is its low within-subject variability in glucose-lowering effect. Studies using euglycemic clamps showed the coefficient of variation (CV) for **insulin degludec** was

20%, compared to 82% for insulin glargine under steady-state conditions [2]. This low variability contributes to a more predictable glycemic effect.

The table below summarizes its core PK/PD parameters in comparison with other basal insulins.

Parameter	Insulin Degludec	Insulin Glargine	Insulin Detemir	NPH Insulin
Onset of Action	30–90 min [3] [4]	30–60 min [3]	30–60 min [3]	1–2 hours [3]
Peak	No pronounced peak [3] [4]	No pronounced peak [3]	No pronounced peak [3]	4–8 hours [3]
Duration of Action	>42 hours [1] [4]	16–24 hours [3]	16–24 hours [3]	8–12 hours [3]
Half-life	>25 hours [1]	~12 hours [1]	Not specified in sources	Not specified in sources
Within-Subject Variability (CV)	Low (20%) [2]	High (82%) [2]	Lower than NPH [2]	High (68%) [2]

Clinical Development & Key Experimental Data

The clinical program for **insulin degludec** (BEGIN) encompassed numerous trials in type 1 (T1D) and type 2 (T2D) diabetes.

- Efficacy Outcomes: Across phase 3 trials, **insulin degludec** demonstrated **non-inferiority** in glycemic control (HbA1c reduction) compared to insulin glargine in both T1D and T2D populations [3] [4].
- Safety and Hypoglycemia: A consistent finding in the clinical program was a significant reduction in the rate of hypoglycemic events, particularly **nocturnal hypoglycemia**, with **insulin degludec** compared to insulin glargine [3] [4] [2]. For instance, in one T1D trial, nocturnal hypoglycemia was 27% lower with degludec [4].
- Dosing Flexibility: Due to its ultra-long and stable action profile, **insulin degludec** allows for flexibility in daily dosing timing (from 8 to 40 hours between doses) without compromising glycemic control or safety [4] [2].

The table below summarizes key efficacy and safety outcomes from representative phase 3 trials.

Trial Parameter	BEGIN Basal-Bolus Type 1 [4]	BEGIN Basal-Bolus Type 2 [4]
Patient Population	T1D	T2D
Comparator	Insulin glargine	Insulin glargine
HbA1c Reduction	-0.40% (IDeg) vs -0.39% (IGlar)	-1.10% (IDeg) vs -1.18% (IGlar)
Confirmed Hypoglycemia Rate (per patient-year)	Not specified	11.09 (IDeg) vs 13.63 (IGlar)
Nocturnal Hypoglycemia Rate (per patient-year)	3.91 (IDeg) vs 5.22 (IGlar)	1.39 (IDeg) vs 1.84 (IGlar)
Statistical Significance for Hypoglycemia	Nocturnal hypoglycemia: 27% lower (p=0.024)	Overall hypoglycemia: p=0.0359; Nocturnal: p=0.0399

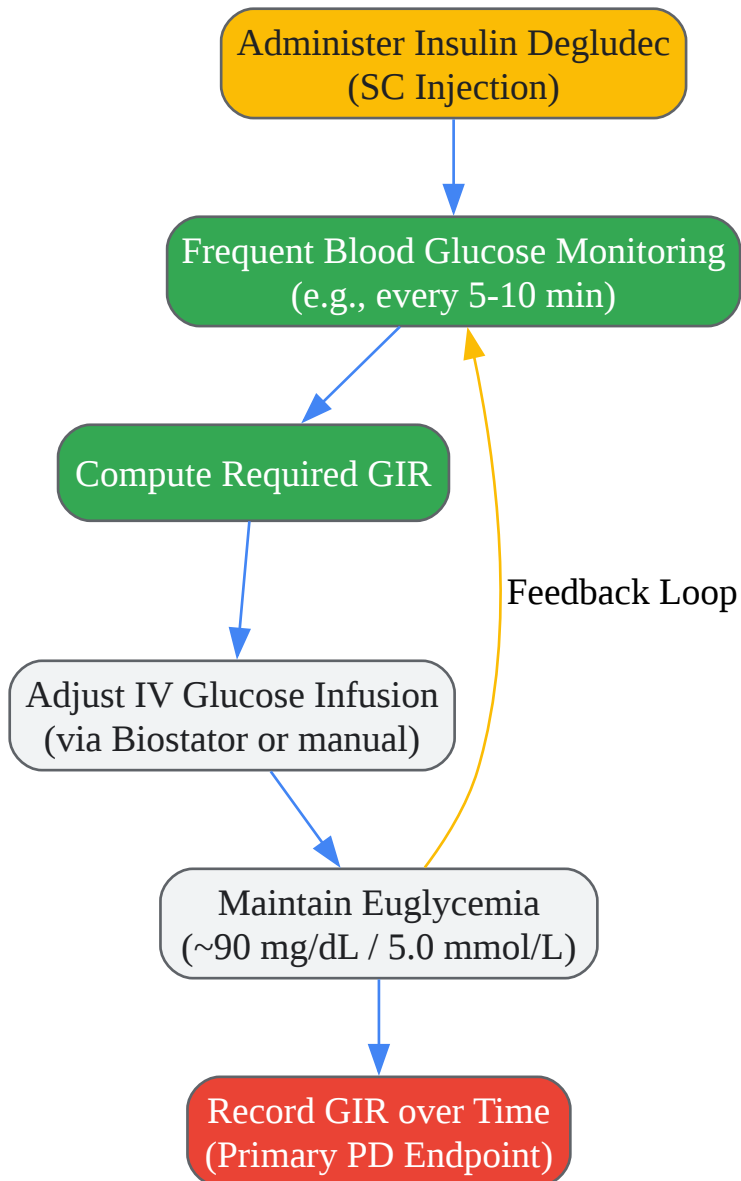
Detailed Experimental Methodologies

To characterize **insulin degludec**, standardized methodologies were employed across studies to ensure data consistency and comparability [1].

- Euglycemic Clamp Technique: This is the gold standard for assessing the pharmacodynamic profile of insulin.
 - **Objective:** To measure the glucose-lowering effect over time while maintaining a constant blood glucose level.
 - **Procedure:** After administration of the trial insulin, a variable intravenous glucose infusion is adjusted based on frequent (e.g., every 5-10 minutes) blood glucose measurements to maintain euglycemia (e.g., 90 mg/dL or 5.0 mmol/L) [1] [2]. The Glucose Infusion Rate (GIR) over time is the primary endpoint, representing the insulin's pharmacodynamic effect. The area under the GIR curve (GIR-AUC) is used to calculate the total glucose-lowering effect and its variability [1] [2].
- Pharmacokinetic Sampling:
 - **Objective:** To determine the concentration-time profile of **insulin degludec** in the serum.
 - **Procedure:** Blood samples are collected at predefined timepoints before and after subcutaneous injection. Serum concentrations of **insulin degludec** are measured using a

specific sandwich enzyme-linked immunosorbent assay (ELISA) [1].

The workflow for a typical euglycemic clamp study is illustrated below.



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Figure 2: Simplified workflow of a euglycemic clamp study to assess pharmacodynamics.

Conclusion

Insulin degludec represents a significant advancement in basal insulin technology. Its engineered structure facilitates a unique multihexamer-based mechanism, resulting in an ultra-long, flat, and stable pharmacokinetic and pharmacodynamic profile. Clinical data confirm that it provides effective glycemic control with the key benefits of significantly reduced risk of hypoglycemia (particularly at night) and greater dosing flexibility compared to previous long-acting analogues.

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References

1. A Review of the Pharmacological Properties of Insulin and... Degludec [pmc.ncbi.nlm.nih.gov]
2. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]
3. , The New Generation Basal Insulin or Just another... Degludec Insulin [pmc.ncbi.nlm.nih.gov]
4. - Wikipedia Insulin degludec [en.wikipedia.org]
5. analog - Wikipedia Insulin [en.m.wikipedia.org]

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